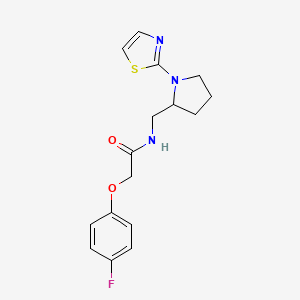
2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, also known as FPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPTP is a pyrrolidine-based compound that has been studied extensively for its anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
Antiproliferative Activity Studies
Research has demonstrated the synthesis of new compounds related to the thiazole and pyridine structures, which exhibit significant antiproliferative activities. These studies involved synthesizing various substituted thiazole hybrids, including compounds structurally similar to "2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide", and testing their cytotoxic properties against a range of cancer cell lines. The findings revealed that certain compounds showed promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating high potency (Alaa M. Alqahtani & A. Bayazeed, 2020; A. Bayazeed & R. Alnoman, 2020).
Antimicrobial and Antifungal Activities
Another avenue of research has explored the synthesis of new Schiff bases and thiazolidinone derivatives, revealing compounds with notable antibacterial and antifungal activities. These studies underscore the potential of thiazole and pyridine derivatives in developing new antimicrobial agents, contributing valuable insights into the structure-activity relationships necessary for antimicrobial efficacy (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Insecticidal Assessment
Compounds incorporating the thiazole moiety have also been assessed for their insecticidal properties. Specifically, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested against the cotton leafworm, demonstrating potential applications in pest management. This research provides a foundation for developing novel insecticidal agents to enhance agricultural productivity (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Furthermore, studies have delved into the spectroscopic and quantum mechanical aspects of benzothiazolinone acetamide analogs, evaluating their photovoltaic efficiency and ligand-protein interactions. This research highlights the potential of these compounds in dye-sensitized solar cells and their interaction with biological targets, offering insights into their broader applications beyond therapeutic uses (Y. Mary, Gozde Yalcin, et al., 2020).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-3-5-14(6-4-12)22-11-15(21)19-10-13-2-1-8-20(13)16-18-7-9-23-16/h3-7,9,13H,1-2,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVPGZGQJYKZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)
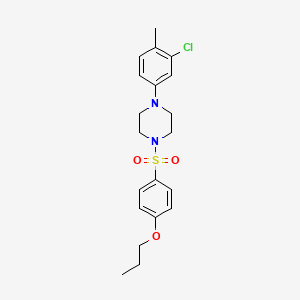

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)

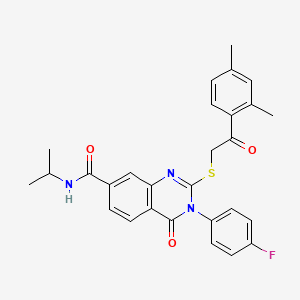
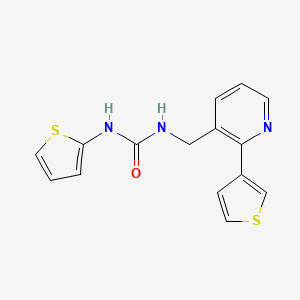
![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
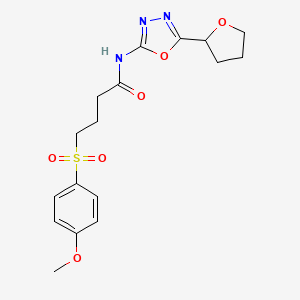
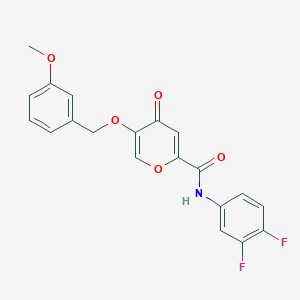
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)
![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)